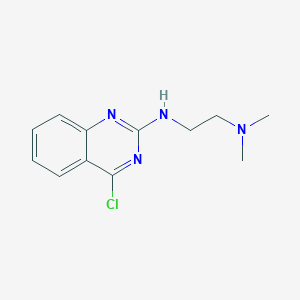
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol
説明
科学的研究の応用
Molecular Docking and Antimicrobial Applications
Synthesis and Biological Activity : The compound 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol and its derivatives have been explored for their potential in molecular docking and biological activities. A study synthesized a series of novel pyridine and fused pyridine derivatives, starting from a base compound similar to this compound. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, all the newly prepared products exhibited antimicrobial and antioxidant activity, indicating their potential in medical and biological applications (Flefel et al., 2018).
Coordination Chemistry and Crystal Engineering
Metal Chelation and Hydrogen-Bonded Crystals : The structural resemblance of compounds like this compound to 2,2′-bipyridine suggests their potential to chelate suitable metals. Research indicates that ligands incorporating diaminotriazinyl (DAT) groups, similar in structure to the compound , can react with metals like Ag(I) to generate predictable structures held together by coordinative interactions and hydrogen bonds. This characteristic is particularly significant in the field of crystal engineering, where the design of materials with specific properties is crucial (Duong et al., 2011).
Photophysical Properties
Optical and Electrochemical Properties : Research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, which include this compound derivatives, has provided insights into their thermal, redox, UV–Vis absorption, and emission properties. These compounds demonstrate potential in optoelectronic applications due to their fluorescence properties and response to external stimuli like voltage, protonation, and viscosity (Palion-Gazda et al., 2019).
Chemical Synthesis and Material Science
Metal-Complex Assembly and Synthesis Acceleration : The ability of compounds like this compound to form complex metal assemblies, such as [2x2] grid-like metal complexes with copper(I) or silver(I) ions, highlights their significance in material science and synthetic chemistry. The impact of microwave conditions on the synthesis of such compounds has been shown to significantly accelerate reaction times, offering efficient pathways for the creation of novel materials (Hoogenboom et al., 2006).
作用機序
Target of Action
Pyridazine derivatives, which include 6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can exhibit a wide range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biological processes .
Pharmacokinetics
The molecular weight of this compound is 20727 g/mol, which may influence its pharmacokinetic properties.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
生化学分析
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, pyridazine derivatives have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been shown to affect cell proliferation, apoptosis, and differentiation . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity and thus affecting various biochemical pathways. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects . The exact molecular targets of this compound are still being elucidated, but its potential as a therapeutic agent is evident.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyridazine derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . The long-term effects of this compound on cellular function are still being studied, but initial findings suggest that it can have sustained effects on cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Studies on pyridazine derivatives have shown that they can have a dose-dependent impact on various physiological processes, including cardiovascular function, immune response, and metabolic activity . The specific dosage effects of this compound are still being investigated, but its potential as a therapeutic agent is promising.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Pyridazine derivatives have been shown to influence metabolic pathways related to energy production, lipid metabolism, and detoxification . The specific metabolic pathways involving this compound are still being elucidated, but its role in modulating metabolic processes is evident.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The specific transporters and binding proteins involved in the distribution of this compound are still being studied, but its ability to reach target sites within cells is crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The exact subcellular localization of this compound is still being investigated, but its ability to localize to specific sites within cells is important for its biological effects.
特性
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)14(8)10-6-7-11(15)13-12-10/h6-9H,3-5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZLHHIRAOFPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NNC(=O)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


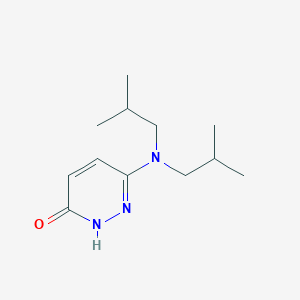
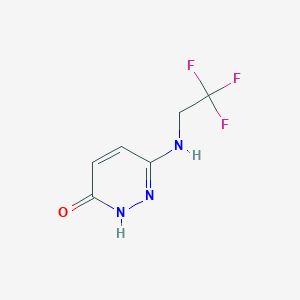

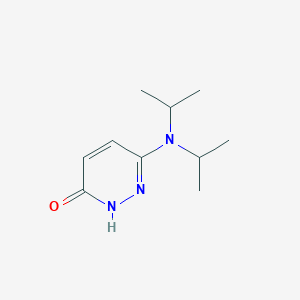

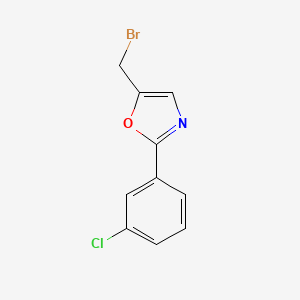
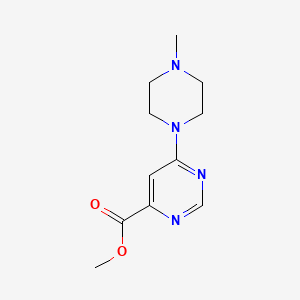
![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)
